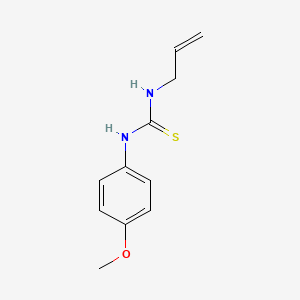

1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea

CAS No.: 1138-72-3

Cat. No.: VC3911211

Molecular Formula: C11H14N2OS

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138-72-3 |

|---|---|

| Molecular Formula | C11H14N2OS |

| Molecular Weight | 222.31 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-3-prop-2-enylthiourea |

| Standard InChI | InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H2,12,13,15) |

| Standard InChI Key | REZDXTXPJKIOKH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=S)NCC=C |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=S)NCC=C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a thiourea backbone with two distinct substituents:

-

4-Methoxyphenyl group: A benzene ring substituted with a methoxy (–OCH₃) group at the para position, conferring electron-donating properties and moderate polarity .

-

Propenyl group: An allyl (–CH₂–CH=CH₂) moiety, introducing unsaturated character and potential reactivity via its double bond .

The thiourea core facilitates hydrogen bonding and metal coordination, which are critical for biological interactions . Computational modeling of analogous thiourea derivatives suggests that the sulfur atom in the thiourea group coordinates with metal ions (e.g., nickel in urease enzymes), while the methoxy group enhances solubility in polar solvents .

Spectroscopic Features

While experimental data for this specific compound are unavailable, related thioureas provide a basis for prediction:

-

¹H NMR: The methoxy protons typically resonate as a singlet near δ 3.8 ppm, while the allylic protons of the propenyl group appear as multiplet signals between δ 5.1–5.9 ppm (vinyl protons) and δ 3.5–4.5 ppm (methylene adjacent to sulfur) . Thiourea NH protons are deshielded, appearing as broad singlets near δ 10–11 ppm in dimethyl sulfoxide (DMSO) .

-

¹³C NMR: The thiocarbonyl carbon (C=S) resonates near δ 175 ppm, while the methoxy carbon appears at δ 55–56 ppm .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 1-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thiourea likely follows established methods for asymmetric thioureas:

-

Condensation of 4-methoxyphenyl isothiocyanate with allylamine:

This one-step reaction proceeds under mild conditions (room temperature, dichloromethane) with high yields . -

Ultrasonication-assisted cyclization: Chalcone derivatives (e.g., (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) react with thiourea under basic conditions to form dihydropyrimidine-thiones, as demonstrated in analogous syntheses . While this method primarily yields cyclic thioureas, modifying reaction conditions (e.g., solvent, temperature) could favor the formation of the target compound.

Purification and Characterization

-

Chromatography: Silica gel column chromatography with gradients of petroleum ether/ethyl acetate (9:1 to 2:1) effectively isolates thiourea derivatives .

-

Crystallization: Slow evaporation from ethanol/water mixtures produces crystals suitable for X-ray diffraction .

Physicochemical Properties

Solubility and Stability

-

Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide), while the allyl group contributes to moderate solubility in dichloromethane . Aqueous solubility is limited due to the hydrophobic aryl and allyl groups.

-

Stability: Thioureas are generally stable at room temperature but susceptible to oxidation under acidic or humid conditions. The allyl group may undergo [2+2] cycloaddition or polymerization upon prolonged UV exposure .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 160–180°C, with decomposition temperatures exceeding 250°C . Thermogravimetric analysis (TGA) indicates a single-stage decomposition profile, consistent with the breakdown of the thiourea core .

Biological Activity and Applications

Urease Inhibition

Thiourea derivatives are potent urease inhibitors, disrupting the nickel-dependent hydrolysis of urea in pathogens like Sporosarcina pasteurii and Proteus mirabilis . Key findings from structural analogs include:

-

Coordination with active-site nickel: The sulfur atom in the thiourea group binds to Ni²⁺ ions, while the methoxy aryl group forms hydrogen bonds with residues like Asp363 and Ala366 .

-

Structure–activity relationship (SAR): Bulkier substituents (e.g., benzyl groups) enhance inhibition by improving hydrophobic interactions, as seen in compound 52 (IC₅₀ = 304 ± 14 μM against P. mirabilis) . The allyl group in the target compound may similarly optimize binding through van der Waals interactions.

Comparative Analysis of Thiourea Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume